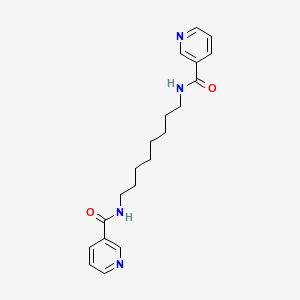
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride involves multiple steps, including the reaction of primary or secondary amines with tetracyanoquinodimethane (TCNQ) to form diaminodicyanoquinodimethanes (DADQs) . The choice of amine and reaction conditions, such as temperature and solvent, can significantly impact the yield and properties of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride has several scientific research applications, including:
Chemistry: The compound is used in the study of molecular materials, particularly those with optical and electronic properties .
Medicine: The compound’s unique structure suggests potential medicinal applications, such as in drug development.
Industry: Its properties make it a candidate for use in various industrial applications, including the development of new materials.
Mécanisme D'action
The mechanism of action of 7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride involves its interaction with molecular targets and pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other diaminodicyanoquinodimethanes (DADQs) and related organic molecules with similar functional groups .
Uniqueness
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure provides distinct properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
76343-25-4 |
|---|---|
Formule moléculaire |
C16H32ClN4O8P |
Poids moléculaire |
474.9 g/mol |
Nom IUPAC |
tetrakis[2-(methoxycarbonylamino)ethyl]phosphanium;chloride |
InChI |
InChI=1S/C16H31N4O8P.ClH/c1-25-13(21)17-5-9-29(10-6-18-14(22)26-2,11-7-19-15(23)27-3)12-8-20-16(24)28-4;/h5-12H2,1-4H3,(H3-,17,18,19,20,21,22,23,24);1H |
Clé InChI |
DRZBWZMEOMBDMI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NCC[P+](CCNC(=O)OC)(CCNC(=O)OC)CCNC(=O)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


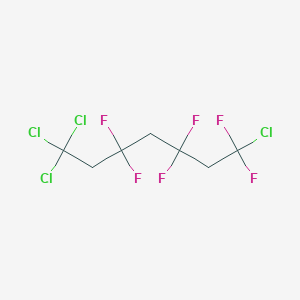
![2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione](/img/structure/B14452982.png)
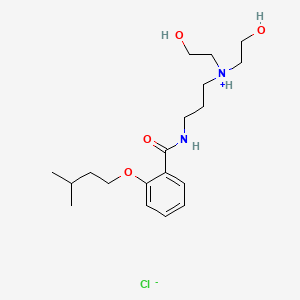

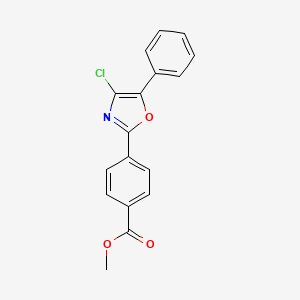
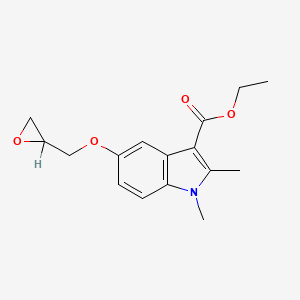

![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt](/img/structure/B14453031.png)
![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)
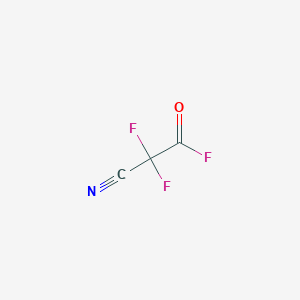
![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)
![3-(2-Chlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14453039.png)
